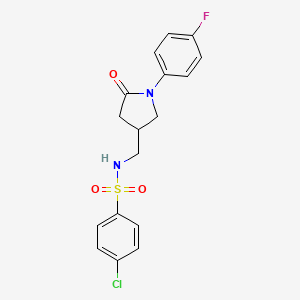

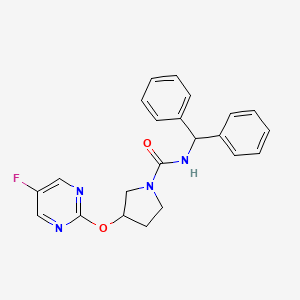

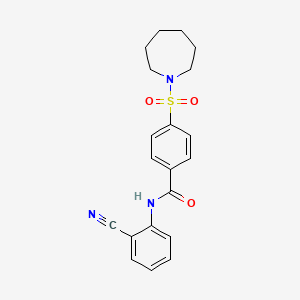

![molecular formula C22H20N2O4 B2461995 N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-3-methoxybenzamid CAS No. 946265-60-7](/img/structure/B2461995.png)

N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-3-methoxybenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would require techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., would require experimental determination. The compound’s polarity would likely be influenced by the presence of the polar amide and methoxy groups, and it might have significant aromatic character due to the benzene and furan rings.Wirkmechanismus

The exact mechanism of action of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide is not fully understood. However, it is believed to interact with various biological targets, including enzymes, receptors, and ion channels. N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in the levels of acetylcholine in the brain. This, in turn, can improve cognitive function and memory.

Biochemical and Physiological Effects:

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has also been shown to have a neuroprotective effect, protecting neurons from damage and promoting their survival. Additionally, N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has been shown to have anti-viral properties, inhibiting the replication of certain viruses.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with biological targets. It is also stable and can be synthesized in high yield and purity. However, N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide. One area of research is the development of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of research is the study of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide's anti-cancer properties and its potential as a cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide and to design experiments to study its effects in vivo.

Synthesemethoden

The synthesis of N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide involves a multi-step process that includes the condensation of 2-furoic acid and 3-methoxyaniline to form 3-(2-furoyl)aniline. This intermediate is then reacted with 2-aminoacetophenone in the presence of acetic anhydride to form N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide. The final product is obtained in high yield and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Furanderivate, einschließlich „N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydrochinolin-7-yl]-3-methoxybenzamid“, haben eine signifikante antibakterielle Aktivität gezeigt . Sie wurden im Kampf gegen durch Bakterienstämme verursachte Infektionen eingesetzt . Es ist jedoch erwähnenswert, dass einige synthetisierte Nitrofurantoin-Analoga biologisch inert gegenüber Staphylococcus aureus und Streptococcus faecium waren .

Antifungalaktivität

Furanhaltige Verbindungen haben auch antifungale Eigenschaften gezeigt . Dies macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer Antimykotika .

Antikrebs-Potenzial

Carbamothioyl-Furan-2-carboxamid-Derivate, zu denen auch „this compound“ gehört, haben eine signifikante Antikrebsaktivität gezeigt . Beispielsweise zeigte die Verbindung p-Tolylcarbamothioyl)furan-2-carboxamid bei einer Konzentration von 20 μg/mL die höchste Antikrebsaktivität gegen das Hepatozelluläre Karzinom, mit einer Zellviabilität von 33,29% .

Anti-Ulkus-Aktivität

Furan hat eine Vielzahl therapeutischer Vorteile, wie z. B. anti-ulkus . Dies deutet darauf hin, dass Furanderivate, einschließlich „this compound“, möglicherweise zur Behandlung von Geschwüren eingesetzt werden könnten .

Diuretische Aktivität

Es wurde festgestellt, dass furanhaltige Verbindungen diuretische Eigenschaften haben . Dies könnte eine weitere Anwendung von „this compound“ im medizinischen Bereich sein .

Muskelrelaxierende Aktivität

Es wurde festgestellt, dass Furanderivate muskelrelaxierende Eigenschaften haben . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Muskelkrämpfen oder Zuständen eingesetzt werden könnte, die Muskelsteifheit verursachen .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-18-7-2-5-16(13-18)21(25)23-17-10-9-15-6-3-11-24(19(15)14-17)22(26)20-8-4-12-28-20/h2,4-5,7-10,12-14H,3,6,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKOLSJEPNHJPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)

![7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2461923.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2461924.png)

![9-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2461931.png)